molecular formula C22H18Cl2N6O5 B2445018 2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922036-84-8

2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2445018
CAS No.: 922036-84-8
M. Wt: 517.32
InChI Key: TZFRKCZMCNEBMJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is a common synthetic herbicide used for over 60 years . It’s selective, killing dicots without affecting monocots, and mimics natural auxin at the molecular level .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitro group in the nitrobenzyl portion could potentially be reduced to an amine .

Scientific Research Applications

Pyrazole-acetamide Derivatives and Coordination Complexes

Pyrazole-acetamide derivatives, closely related in structure to the compound of interest, have been utilized in the synthesis of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing compounds with beneficial biological activities. The study by Chkirate et al. (2019) illustrates the impact of hydrogen bonding on the self-assembly processes of such complexes, contributing to the understanding of molecular interactions and the design of functional materials with specific properties Chkirate et al., 2019.

Anticancer Activity of Pyrimidine Derivatives

The pyrimidine component in the compound's structure is also of significant interest. Al-Sanea et al. (2020) explored 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for their anticancer properties. By attaching different aryloxy groups to the pyrimidine ring, they identified compounds with appreciable cancer cell growth inhibition, indicating the potential of pyrimidine derivatives in cancer research Al-Sanea et al., 2020.

Antimicrobial and Antiinflammatory Activities

Research on pyrimidine derivatives extends to their antimicrobial and antiinflammatory properties. Sondhi et al. (2009) synthesized a range of pyrimidine compounds, demonstrating their potential in treating inflammation and pain. This highlights the broad applicability of pyrimidine-based structures in developing new therapeutic agents Sondhi et al., 2009.

Synthesis and Biological Evaluation

The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives, as performed by Abdellatif et al. (2014), further illustrate the potential of such compounds in medicinal chemistry. By modifying the pyrazolo[3,4-d]pyrimidin-4-one structure, they assessed the anticancer activity of these compounds, providing insights into the structure-activity relationships that are crucial for drug development Abdellatif et al., 2014.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. If it’s intended to function as a herbicide like 2,4-D, it might act by mimicking natural plant hormones and causing abnormal cell division .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. Given the presence of the 2,4-D moiety, it could potentially be explored as a novel herbicide .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N6O5/c23-15-4-5-19(18(24)9-15)35-12-20(31)25-6-7-29-21-17(10-27-29)22(32)28(13-26-21)11-14-2-1-3-16(8-14)30(33)34/h1-5,8-10,13H,6-7,11-12H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFRKCZMCNEBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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